molecular formula C15H17N5 B15118441 N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine

N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B15118441
M. Wt: 267.33 g/mol
InChI Key: YJHLOFWQFWNGCY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2,5-dimethylphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 2,5-dimethylaniline with 9-ethyl-9H-purin-6-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-9-ethyl-9H-purin-6-amine stands out due to its purine ring system, which is not present in the similar compounds mentioned above.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C15H17N5/c1-4-20-9-18-13-14(16-8-17-15(13)20)19-12-7-10(2)5-6-11(12)3/h5-9H,4H2,1-3H3,(H,16,17,19)

InChI Key

YJHLOFWQFWNGCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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